3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide
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Overview
Description
3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide typically involves multi-step reactions. One common method includes the condensation of 8-methylimidazo[1,2-a]pyridine with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methylimidazo[1,2-a]pyridine
- 6-phenylimidazo[1,2-a]pyrazin-3(7H)-one
- 2-ethyl-6-chloroimidazo[1,2-a]pyridine
Uniqueness
3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrobenzamide moiety contributes to its potential as a pharmacophore in drug design, making it a valuable compound for medicinal chemistry .
Properties
IUPAC Name |
3-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-4-3-9-21-11-15(20-17(12)21)7-8-19-18(23)14-5-6-16(22(24)25)13(2)10-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCBAAXTRHUGCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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